Saturation State and Methylation Pattern: Structural Differentiation vs. 7H-aromatic and Non-methylated Dihydro Analogs
This compound possesses a 6,7-dihydro-5H saturation state with a methyl substituent at C5, producing a sp³-hybridized C5 carbon and a molecular formula of C₇H₇Cl₂N₃ (MW 204.06) . In contrast, the aromatic 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine (CAS 1060815-86-2) has an sp²-hybridized C5 with formula C₇H₅Cl₂N₃ (MW 202.04) and lacks the saturated 6,7-ethylene bridge, while 2,4-dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine (CAS 2139336-89-1, MFCD32063338) retains the saturated scaffold but bears no methyl group (C₆H₅Cl₂N₃, MW 190.03) [1]. The 5-methyl group introduces a stereocenter and adds 14 Da relative to the non-methylated dihydro analog.
| Evidence Dimension | Molecular weight, molecular formula, saturation state, and methyl substitution pattern |
|---|---|
| Target Compound Data | C₇H₇Cl₂N₃; MW 204.06; 6,7-dihydro-5H (partially saturated); 5-methyl present; one stereocenter at C5 |
| Comparator Or Baseline | Comparator 1 (CAS 1060815-86-2): C₇H₅Cl₂N₃; MW 202.04; fully aromatic 7H; 5-methyl present; no stereocenter. Comparator 2 (CAS 2139336-89-1): C₆H₅Cl₂N₃; MW 190.03; 6,7-dihydro-5H; no methyl; no stereocenter. Comparator 3 (CAS 90213-67-5): C₇H₅Cl₂N₃; MW 202.04; fully aromatic 7H; 7-methyl (not 5-methyl); no stereocenter. |
| Quantified Difference | Target MW differs by +2.02 Da from 7H-aromatic 5-methyl analog, +14.03 Da from non-methylated dihydro analog, and +2.02 Da from 7-methyl-7H aromatic analog. The 6,7-dihydro-5H scaffold introduces one stereogenic center absent in all 7H-aromatic comparators. |
| Conditions | Structural identity confirmed by vendor-supplied NMR, HPLC, GC, and MS data ; comparator structures verified via PubChem and vendor records [1] |
Why This Matters
The 6,7-dihydro-5H scaffold with a C5 stereocenter enables chiral resolution for enantioselective target engagement in kinase inhibitor programs, a capability that flat 7H-aromatic analogs entirely lack, making this compound the only chiral-capable intermediate among its common dichloro-methyl-pyrrolopyrimidine comparators.
- [1] PubChem. CID entry for 2,4-Dichloro-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine, CAS 2139336-89-1, MFCD32063338, MW 190.03. National Center for Biotechnology Information. View Source
